CDK6-Selective Degradation Sparing CDK4
BSJ-03-123 demonstrates homolog-selective degradation of CDK6 without measurable depletion of CDK4, a profile not observed with closely related palbociclib-derived PROTACs. In Jurkat cells treated with 250 nM BSJ-03-123 for 5 hours, proteomics analysis confirmed selective CDK6 degradation while CDK4 levels remained unchanged [1]. In direct contrast, BSJ-03-204 (a palbociclib-based PROTAC with an alkyl linker) degrades both CDK4 and CDK6, with IC50 values of 26.9 nM and 10.4 nM respectively against CDK4/cyclin D1 and CDK6/cyclin D1 in biochemical assays . Similarly, CP-10 (palbociclib-propargyl conjugated via PEG linker) achieves DC50 values of 150-180 nM for CDK4 and 2.1 nM for CDK6, confirming dual-target degradation [2]. BSJ-03-123 exhibited no CDK4 degradation at concentrations ranging from 50-1000 nM following 3-hour treatment, while time-dependent CDK6 depletion was observed at 200 nM within 3 hours .
| Evidence Dimension | CDK6 vs CDK4 degradation selectivity |
|---|---|
| Target Compound Data | CDK6 degraded; CDK4 not degraded at 50-1000 nM (3 h treatment) |
| Comparator Or Baseline | BSJ-03-204: CDK4 IC50 = 26.9 nM, CDK6 IC50 = 10.4 nM (both degraded); CP-10: CDK6 DC50 = 2.1 nM, CDK4 DC50 = 150-180 nM (both degraded) |
| Quantified Difference | BSJ-03-123 shows zero detectable CDK4 degradation versus BSJ-03-204 (degrades both) and CP-10 (degrades both) |
| Conditions | Jurkat cells, 250 nM, 5 h (proteomics); Jurkat cells, 50-1000 nM, 3 h (Western blot) |
Why This Matters
This homolog selectivity enables dissection of CDK6-specific biology without confounding CDK4 depletion effects, critical for AML research where CDK6—but not CDK4—drives oncogenic dependency.
- [1] Brand M, Jiang B, Bauer S, et al. Homolog-Selective Degradation as a Strategy to Probe the Function of CDK6 in AML. Cell Chem Biol. 2019;26(2):300-306.e9. View Source
- [2] Su S, Yang Z, Gao H, et al. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders. J Med Chem. 2019;62(16):7575-7582. View Source
